molecular formula C18H20N2O7S B11132149 N-Benzo[1,3]dioxol-5-yl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide

N-Benzo[1,3]dioxol-5-yl-2-(3,4-dimethoxy-benzenesulfonylamino)-propionamide

Cat. No.: B11132149
M. Wt: 408.4 g/mol
InChI Key: OMZOJZXUTIPQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both benzodioxole and dimethoxybenzene moieties, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Sulfonamide Formation:

    Amide Bond Formation: The final step involves coupling the sulfonamide intermediate with a suitable amine or amide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Possible antimicrobial or anticancer properties.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as insecticide synergists.

    Dimethoxybenzene Derivatives: Compounds like veratrole, used in organic synthesis.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4-DIMETHOXYBENZENESULFONAMIDO)PROPANAMIDE is unique due to its combination of benzodioxole and dimethoxybenzene moieties, which may confer distinct biological activities and chemical properties compared to simpler sulfonamides or benzodioxole derivatives.

Properties

Molecular Formula

C18H20N2O7S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C18H20N2O7S/c1-11(18(21)19-12-4-6-15-17(8-12)27-10-26-15)20-28(22,23)13-5-7-14(24-2)16(9-13)25-3/h4-9,11,20H,10H2,1-3H3,(H,19,21)

InChI Key

OMZOJZXUTIPQKA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.